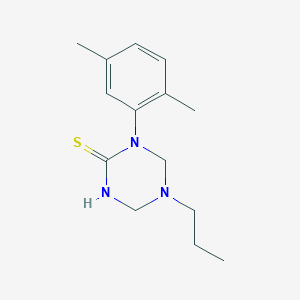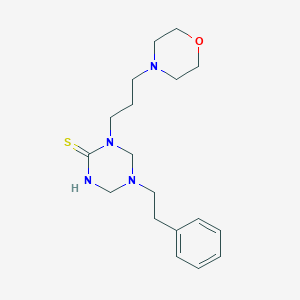![molecular formula C21H18N4O2S3 B282698 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282698.png)
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, also known as PBTZ169, is a chemical compound that has been studied for its potential use as an anti-tuberculosis drug.
Mecanismo De Acción
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide works by inhibiting the activity of an enzyme called DprE1, which is essential for the survival of the tuberculosis bacteria. By inhibiting this enzyme, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide can effectively kill the bacteria and prevent the development of drug resistance.
Biochemical and Physiological Effects:
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been shown to have a high degree of selectivity for the DprE1 enzyme, which means it is less likely to cause side effects in humans. In preclinical studies, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has also been shown to have a low potential for toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is that it has a high degree of selectivity for the DprE1 enzyme, which makes it a useful tool for studying the biochemistry of tuberculosis. However, one limitation is that 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is still in the preclinical stages of development, which means it may not be widely available for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, which could help to make the drug more widely available for use in lab experiments and clinical trials. Another area of focus is the optimization of the drug's pharmacokinetic properties, which could help to improve its efficacy and reduce the risk of side effects. Additionally, further studies are needed to determine the optimal dosage and administration of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide for the treatment of tuberculosis.
Métodos De Síntesis
The synthesis of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves several steps, including the reaction of 2-mercaptobenzothiazole with propionyl chloride to form 6-(propanoylamino)-1,3-benzothiazole-2-thiol. This compound is then reacted with formaldehyde and sodium borohydride to form the thiomethyl derivative, which is further reacted with 2-chloro-N-(2-thiazolyl)benzamide to form 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and can be difficult to treat with current antibiotics. 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has shown promising results in preclinical studies as a potential treatment for drug-resistant tuberculosis.
Propiedades
Fórmula molecular |
C21H18N4O2S3 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
4-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-2-18(26)23-15-7-8-16-17(11-15)30-21(24-16)29-12-13-3-5-14(6-4-13)19(27)25-20-22-9-10-28-20/h3-11H,2,12H2,1H3,(H,23,26)(H,22,25,27) |
Clave InChI |
VDVYXULRWPVDIM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)




